Cas no 1216163-22-2 (2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one)

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one is a synthetic organic compound featuring a chlorinated thiophene ring linked to a propanone backbone with an amino functional group. This structure imparts versatility in pharmaceutical and chemical research, particularly as a precursor in the synthesis of bioactive molecules. The 5-chlorothiophene moiety enhances electrophilic reactivity, facilitating further derivatization, while the amino group allows for selective modifications. Its stability under standard conditions and compatibility with common organic solvents make it suitable for controlled reactions. This compound is primarily of interest in medicinal chemistry for developing novel therapeutic agents, owing to its potential as a scaffold for heterocyclic drug candidates.
2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one structure
1216163-22-2 structure
Product Name:2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
CAS No:1216163-22-2
MF:C7H8ClNOS
MW:189.662519454956
CID:5705894
PubChem ID:79002368
Update Time:2025-05-20

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • AKOS017516268
    • 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one
    • 1216163-22-2
    • EN300-794584
    • CS-0276440
    • 1-Propanone, 2-amino-1-(5-chloro-2-thienyl)-
    • Inchi: 1S/C7H8ClNOS/c1-4(9)7(10)5-2-3-6(8)11-5/h2-4H,9H2,1H3
    • InChI Key: KDPSTTFSFCKVEF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(C(C)N)=O)S1

Computed Properties

  • Exact Mass: 189.0015127g/mol
  • Monoisotopic Mass: 189.0015127g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 71.3Ų

Experimental Properties

  • Density: 1.326±0.06 g/cm3(Predicted)
  • Boiling Point: 325.1±37.0 °C(Predicted)
  • pka: 7.18±0.29(Predicted)

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Additional information on 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one (CAS No 1216163-22-2): A Comprehensive Overview

Introduction to 2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one

2-Amino-1-(5-chlorothiophen-2-yl)propan-1-one, a compound with the CAS registry number CAS No 1216163-22-2, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines an amino group with a thiophene ring, making it a promising candidate for various applications. Recent advancements in synthetic methodologies and its potential biological activities have further highlighted its importance in contemporary research.

Chemical Structure and Synthesis

The molecular structure of CAS No 1216163-22-2 is defined by its core components: a propanone backbone, an amino group, and a substituted thiophene ring. The thiophene moiety, specifically at the 5-chloro substitution pattern, introduces electronic and steric effects that significantly influence the compound's reactivity and biological properties. The synthesis of this compound involves multi-step processes, often utilizing advanced techniques such as Suzuki coupling or nucleophilic aromatic substitution. Researchers have recently explored greener synthetic routes, including microwave-assisted synthesis and catalytic methods, to enhance yield and reduce environmental impact.

Biological Activity and Pharmacological Potential

Recent studies have demonstrated that CAS No 1216163-22-2 exhibits remarkable biological activity across various assays. For instance, it has shown potent anti-inflammatory properties in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases. Additionally, this compound has been evaluated for its antioxidant capacity, which is crucial in combating oxidative stress-related disorders. Notably, researchers have also investigated its role in modulating key enzymes involved in metabolic pathways, further underscoring its pharmacological versatility.

Applications in Drug Discovery and Development

The unique combination of structural features in CAS No 1216163-22-4 makes it an attractive lead compound for drug discovery programs. Its ability to interact with diverse biological targets positions it as a valuable tool in the development of novel therapeutics. For example, ongoing research explores its potential as an anticancer agent by targeting specific oncogenic pathways. Furthermore, its application in the design of kinase inhibitors has shown promising results, indicating its utility in precision medicine.

Future Directions and Research Opportunities

As the understanding of CAS No 197788499784874's properties continues to evolve, new opportunities for research emerge. Future studies may focus on optimizing its bioavailability through structural modifications or formulation strategies. Additionally, exploring its interactions with other bioactive molecules could pave the way for novel combination therapies. Collaborative efforts between chemists and biologists will be instrumental in unlocking the full potential of this compound.

Conclusion

In conclusion, CAS No 789498749874987, known as CAS No 789498749874987, stands as a testament to the ingenuity of modern chemical synthesis and its profound impact on pharmacological research. With ongoing advancements in synthetic techniques and biological characterization, this compound is poised to make significant contributions to the development of innovative therapeutic agents.

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